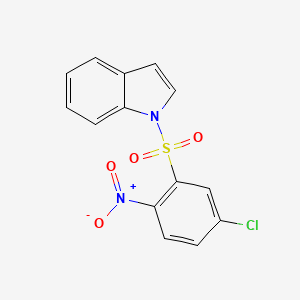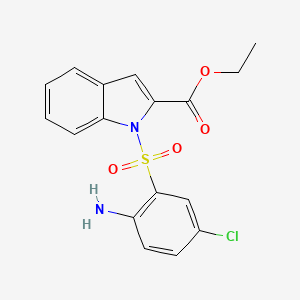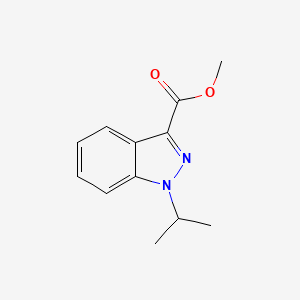
Methyl 1-isopropyl-1H-indazole-3-carboxylate
Descripción general
Descripción
“Methyl 1-isopropyl-1H-indazole-3-carboxylate” is a chemical compound that is structurally similar to known synthetic cannabinoids . It has potential applications in the development of N-benzoylindazole derivatives and analogues as inhibitors of human neutrophil elastase .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H14N2O2 . The InChI code is 1S/C12H14N2O2/c1-8(2)14-10-7-5-4-6-9(10)11(13-14)12(15)16-3/h4-8H,1-3H3 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 218.26 g/mol . It appears as a yellow liquid .Mecanismo De Acción
“Methyl 1-isopropyl-1H-indazole-3-carboxylate” is a synthetic cannabinoid that is structurally related to the natural cannabinoid, anandamide. It has been shown to be a potent activator of the CB2 receptor and to inhibit spontaneous activity in mice . It also binds to CB1 receptors and has potential use as a cancer therapy due to its ability to induce apoptosis .
Safety and Hazards
“Methyl 1-isopropyl-1H-indazole-3-carboxylate” is classified as a Schedule I drug in many countries, including the United States and Canada . It is harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid contact with skin, eyes, or clothing and to not allow the material to contaminate the groundwater system .
Direcciones Futuras
The potential applications of “Methyl 1-isopropyl-1H-indazole-3-carboxylate” in the development of N-benzoylindazole derivatives and analogues as inhibitors of human neutrophil elastase suggest future research directions . Additionally, its ability to induce apoptosis indicates potential use in cancer therapy .
Propiedades
IUPAC Name |
methyl 1-propan-2-ylindazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)14-10-7-5-4-6-9(10)11(13-14)12(15)16-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAMTVAJKORPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=N1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate](/img/structure/B3367242.png)



![2,3-Dimethylfuro[3,2-c]pyridine](/img/structure/B3367279.png)
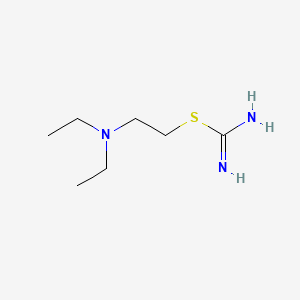
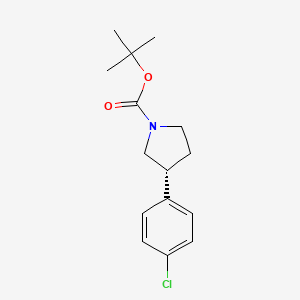
![[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexanitro-](/img/structure/B3367292.png)
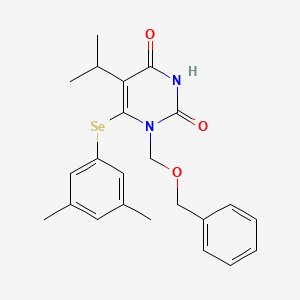

![1H-Isoxazolo[5,4-g]indazole](/img/structure/B3367325.png)
